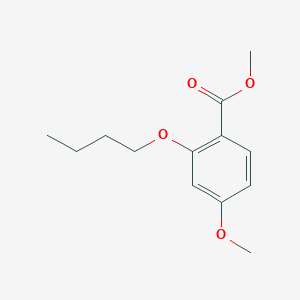

Methyl 2-butoxy-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-butoxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(15-2)6-7-11(12)13(14)16-3/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVDFWMJRBXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Purification and Isolation Protocols for High Purity Compounds

Purification of Methyl 2-hydroxy-4-methoxybenzoate

After the initial synthesis, the crude Methyl 2-hydroxy-4-methoxybenzoate often contains unreacted starting materials and by-products. A highly effective method for its purification is column chromatography.

Chromatographic Purification:

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the separation. prepchem.com

Mobile Phase (Eluent): A solvent system of chloroform (B151607) has been reported to be effective for the elution of Methyl 2-hydroxy-4-methoxybenzoate. prepchem.com The polarity of the eluent can be adjusted to achieve optimal separation.

The progress of the chromatography can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Purification of this compound

The final product, this compound, is isolated from the reaction mixture, which may contain unreacted starting materials, the base, and solvent. A multi-step purification protocol is typically employed.

Aqueous Work-up: The reaction mixture is first treated with water to dissolve the inorganic salts (e.g., potassium bromide and excess potassium carbonate). The product, being an organic ester, will remain in the organic phase.

Extraction: The product is extracted from the aqueous mixture using a water-immiscible organic solvent, such as ethyl acetate (B1210297).

Washing:

The organic extract is washed with a dilute aqueous basic solution, like sodium bicarbonate, to remove any unreacted acidic precursor (Methyl 2-hydroxy-4-methoxybenzoate). researchgate.net

Subsequent washing with brine (saturated aqueous sodium chloride solution) helps to remove residual water and break any emulsions.

Drying: The organic layer is dried over an anhydrous salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any remaining traces of water. youtube.com

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Final Purification: For achieving high purity, one of the following techniques is employed:

Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture, such as methanol (B129727) or an ethanol-water mixture. rsc.org This process relies on the difference in solubility of the product and impurities at different temperatures.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used for further purification. researchgate.netsapub.org

The purity of the final product can be assessed by various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Design and Advanced Spectroscopic Characterization of Methyl 2 Butoxy 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy as a Structural Elucidation Toolnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. libretexts.org By observing the transitions between nuclear spin states in the presence of an external magnetic field, NMR spectroscopy allows chemists to deduce the connectivity and spatial arrangement of atoms within a molecule. libretexts.org

Proton NMR Spectroscopic Analysis for Chemical Shift Assignmentnumberanalytics.com

Proton (¹H) NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. technologynetworks.com The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around a proton. chemistrysteps.com Electronegative atoms and unsaturated groups deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). libretexts.org

In the ¹H NMR spectrum of Methyl 2-butoxy-4-methoxybenzoate, distinct signals are observed for the aromatic protons, the protons of the methoxy (B1213986) and butoxy groups, and the methyl ester protons. The aromatic protons typically appear in the range of 6.0-8.0 ppm. fiveable.me The protons of the butoxy group exhibit characteristic shifts: the O-CH₂ protons are the most downfield due to the adjacent oxygen atom, followed by the subsequent methylene (B1212753) groups, and finally the terminal methyl group, which is the most upfield. The singlet for the methoxy group protons and the singlet for the methyl ester protons will also have characteristic chemical shifts.

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.8 (d) | Doublet | 1H |

| Aromatic-H | ~6.5 (dd) | Doublet of Doublets | 1H |

| Aromatic-H | ~6.4 (d) | Doublet | 1H |

| O-CH₂ (Butoxy) | ~4.0 (t) | Triplet | 2H |

| O-CH₃ (Methoxy) | ~3.8 (s) | Singlet | 3H |

| O-CH₃ (Ester) | ~3.9 (s) | Singlet | 3H |

| -CH₂- (Butoxy) | ~1.8 (m) | Multiplet | 2H |

| -CH₂- (Butoxy) | ~1.5 (m) | Multiplet | 2H |

| -CH₃ (Butoxy) | ~1.0 (t) | Triplet | 3H |

Carbon-13 NMR Spectroscopic Analysis for Backbone Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. numberanalytics.com A key advantage of ¹³C NMR is its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the clear distinction of individual carbon atoms. technologynetworks.comlibretexts.org The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. libretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each of the 13 carbon atoms, unless there is accidental chemical shift equivalence. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the 160-180 ppm region. The aromatic carbons will resonate in the 100-160 ppm range, with those attached to oxygen atoms appearing at higher chemical shifts. The carbons of the butoxy and methoxy groups will appear in the more upfield region of the spectrum.

A hypothetical ¹³C NMR data table for this compound is presented below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| Aromatic C-O (Butoxy) | ~163 |

| Aromatic C-O (Methoxy) | ~160 |

| Aromatic C-H | ~132 |

| Aromatic C (quaternary) | ~105 |

| Aromatic C-H | ~100 |

| Aromatic C-H | ~98 |

| O-CH₂ (Butoxy) | ~68 |

| O-CH₃ (Methoxy) | ~55 |

| O-CH₃ (Ester) | ~52 |

| -CH₂- (Butoxy) | ~31 |

| -CH₂- (Butoxy) | ~19 |

| -CH₃ (Butoxy) | ~14 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. wikipedia.org These experiments distribute NMR signals across two frequency axes, providing a more detailed structural picture than one-dimensional spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. wikipedia.org In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent protons of the butoxy group, confirming their sequence. Cross-peaks would also be seen between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. numberanalytics.comyoutube.com The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the O-CH₂ proton signal of the butoxy group and the O-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. numberanalytics.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the methyl protons of the ester group and the carbonyl carbon, and between the aromatic protons and the various aromatic carbons, confirming the substitution pattern on the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determinationnumberanalytics.com

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. measurlabs.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. acs.org

Principles of HRMS for Elemental Composition Validation

HRMS instruments can measure m/z values to four or five decimal places. researchgate.net This high resolution enables the differentiation of molecules with the same nominal mass but different elemental compositions. sparkl.me By comparing the experimentally measured exact mass of the molecular ion to the calculated exact masses of possible elemental formulas, the correct molecular formula can be confidently determined. For this compound (C₁₃H₁₈O₄), the expected monoisotopic mass would be calculated and compared to the measured value from the HRMS analysis.

Fragmentation Pattern Analysis for Structural Insight

In addition to providing the exact mass of the molecular ion, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. tutorchase.com When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions is often characteristic of the molecule's structure. wikipedia.org

For this compound, characteristic fragmentation pathways could include:

Loss of the butoxy group or parts of it (e.g., butene).

Loss of the methoxy group.

Cleavage of the ester group, leading to the loss of the methyl group or the entire methoxycarbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic structural features of a compound can be elucidated.

The IR spectrum of an aromatic ester like this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key functional groups. Aromatic esters exhibit three strong peaks, a pattern often referred to as the "Rule of Three". spectroscopyonline.comresearchgate.net

Key expected absorptions for this compound include:

C=O Stretch: A very strong and sharp absorption band is anticipated in the region of 1730-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.com The position of this band is slightly lower than that of saturated esters due to conjugation with the aromatic ring. spectroscopyonline.com For instance, the C=O stretch in methyl benzoate (B1203000) appears at 1725 cm⁻¹. spectroscopyonline.com

C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-C-O stretching of the ester group typically appears as a strong band between 1310 and 1250 cm⁻¹. spectroscopyonline.com The O-C-C stretching vibration is also a strong band, usually found in the 1130 to 1100 cm⁻¹ range. spectroscopyonline.com

Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The butoxy and methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹. For example, the methyl group in methyl 2-hydroxybenzoate shows C-H stretching at approximately 2955 cm⁻¹. docbrown.info

O-H Stretch (if applicable): In a related compound, methyl 2-hydroxybenzoate, a broad O-H stretching band is observed from 3800 to 2600 cm⁻¹ due to hydrogen bonding. docbrown.info However, for this compound, this band would be absent unless hydrolysis has occurred.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1730 - 1715 | Strong |

| Ester | C-C-O Stretch | 1310 - 1250 | Strong |

| Ester | O-C-C Stretch | 1130 - 1100 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl Groups | C-H Stretch | < 3000 | Medium |

Acquiring high-quality IR spectra is crucial for accurate interpretation. Several techniques are available, with the choice depending on the physical state of the sample. jascoinc.comedinst.com

Attenuated Total Reflectance (ATR): ATR is a widely used technique for both liquid and solid samples due to its minimal sample preparation requirements. jascoinc.comdrawellanalytical.com The sample is placed in direct contact with a high-refractive-index crystal, and the IR beam is internally reflected, probing the sample at the point of contact. drawellanalytical.com

Transmission Spectroscopy: This is a more traditional method where the IR beam passes directly through the sample. edinst.com

For liquid samples: A thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl), which are transparent to IR radiation. kindle-tech.com Alternatively, a liquid cell of a known path length can be used. drawellanalytical.com

For solid samples: The solid can be ground into a fine powder and mixed with dry potassium bromide (KBr) powder. drawellanalytical.com This mixture is then pressed into a thin, transparent pellet. drawellanalytical.com Another method is to dissolve the solid in a suitable solvent, place a drop on a salt plate, and allow the solvent to evaporate, leaving a thin film of the sample. kindle-tech.com

Sample Preparation Considerations: For transmission methods, it is important that the sample is sufficiently thin to allow light to pass through. jascoinc.com Large particles can cause scattering of the IR beam, leading to a distorted spectrum. jascoinc.com When using solvents, they must be transparent in the IR region of interest and not react with the sample. kindle-tech.com

Table 2: Common IR Sampling Techniques

| Technique | Sample State | Advantages | Disadvantages |

| Attenuated Total Reflectance (ATR) | Solid, Liquid | Minimal sample preparation, good for opaque samples | Spectra may differ slightly from transmission spectra |

| Transmission (Liquid Film/Cell) | Liquid | Quantitative analysis possible with known path length | Requires IR-transparent cells or plates |

| Transmission (KBr Pellet) | Solid | High-quality spectra, widely used | Requires specialized press, can be time-consuming |

| Transmission (Solution Cast Film) | Solid (soluble) | Uniform sample distribution | Choice of solvent is critical, evaporation can be slow |

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatography is an essential tool in synthetic chemistry for assessing the purity of compounds and monitoring the progress of reactions.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used in organic synthesis to monitor reactions. sigmaaldrich.combeyondlabz.com It involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass or aluminum coated with an adsorbent like silica (B1680970) gel. beyondlabz.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). beyondlabz.com

As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. beyondlabz.com In the synthesis of an ester like this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product. researchgate.net By comparing the retention factor (Rf) values of the spots from the reaction mixture to those of the starting materials, the progress of the reaction can be qualitatively assessed. beyondlabz.comyoutube.com A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the starting material is still present, especially when the Rf values of the reactant and product are similar. rochester.edu

Table 3: Hypothetical TLC Data for Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate (B1210297) 4:1) | Visualization |

| Starting Material 1 (e.g., a carboxylic acid) | 0.2 | UV light (if aromatic) |

| Starting Material 2 (e.g., an alcohol) | 0.4 | Staining (e.g., permanganate) |

| This compound (Product) | 0.7 | UV light |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. uah.eduwalshmedicalmedia.com In GC, the sample is vaporized and passed through a long column with a carrier gas. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).

For a compound like this compound, GC-MS analysis would provide a retention time from the GC and a mass spectrum from the MS. The mass spectrum is a molecular fingerprint that can be used for structural elucidation. The fragmentation pattern of benzoate esters in EI-MS is well-studied. researchgate.net Common fragmentations include the loss of the alkoxy radical from the ester group and cleavage of the bond alpha to the carbonyl group. whitman.edu For aromatic esters, the molecular ion peak is typically prominent. whitman.edu The fragmentation of regioisomeric ethoxy and methoxymethyl substituted methyl benzoates has been shown to be influenced by the position of the substituents on the aromatic ring. researchgate.net

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment | Significance |

| 226 | [M]⁺ | Molecular Ion |

| 195 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 169 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 151 | [M - C₄H₉O - CO]⁺ | Subsequent loss of carbon monoxide |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including aromatic compounds. nih.govcreative-proteomics.com It is particularly useful for non-volatile or thermally unstable compounds that are not suitable for GC analysis. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. nih.gov Detection is often achieved using a UV-Vis detector, as aromatic compounds absorb UV light. creative-proteomics.com By running a series of standards of known concentration, a calibration curve can be generated to accurately determine the purity of a sample or its concentration in a mixture. nih.gov HPLC methods can be developed to be robust, precise, and sensitive, with low limits of detection and quantification. rsc.orgrsc.org

Table 5: Typical HPLC Parameters for Aromatic Compound Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

Computational and Theoretical Investigations of Methyl 2 Butoxy 4 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic makeup of molecules. For Methyl 2-butoxy-4-methoxybenzoate, these calculations can elucidate its fundamental properties, from bond lengths and angles to its spectroscopic signatures.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations involve exploring the potential energy surface of the molecule to identify the lowest energy conformations.

The conformational flexibility of the butoxy group, in particular, can be systematically studied. By rotating the dihedral angles associated with the C-C and C-O bonds of this alkyl chain, a series of potential conformers can be generated. Subsequent geometry optimization calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the relative energies of these conformers. The results of such a study would indicate the most likely shapes the molecule adopts in its ground state.

Table 1: Hypothetical Conformational Analysis of this compound using DFT

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

This table presents hypothetical data that would be expected from a DFT conformational analysis.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation against Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. For this compound, this involves calculating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be correlated with experimentally obtained spectra. A strong linear correlation between the calculated and experimental chemical shifts would validate the accuracy of the computational model and the determined molecular geometry.

Similarly, the vibrational frequencies corresponding to the IR spectrum of this compound can be calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectrum, with its characteristic peaks for functional groups like the carbonyl (C=O) of the ester, the C-O stretches of the ether and ester groups, and the aromatic C-H bonds, can be compared with experimental FT-IR data for validation.

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 168.5 | 167.9 |

| O-CH₃ (methoxy) | 55.8 | 55.5 |

| O-CH₃ (ester) | 52.1 | 51.8 |

| Aromatic C1 | 115.2 | 114.8 |

| Aromatic C2 | 160.1 | 159.7 |

| Aromatic C3 | 100.5 | 100.2 |

| Aromatic C4 | 164.3 | 163.9 |

| O-CH₂ | 68.9 | 68.5 |

| CH₂ | 31.4 | 31.1 |

| CH₂ | 19.6 | 19.3 |

| CH₃ | 13.9 | 13.7 |

This table illustrates the type of data that would be generated and compared in such a study.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com For this compound, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment.

By placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent), its conformational dynamics can be observed. The simulation would track the trajectories of all atoms over a period of nanoseconds or even microseconds. This would allow for the study of the flexibility of the butoxy chain and the rotation of the methoxy (B1213986) and ester groups. The results could provide insights into the dominant conformations present at a given temperature and the rate of interconversion between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, the nature of its self-association can be investigated. This could reveal the formation of dimers or larger aggregates and the types of non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern these associations.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions. For this compound, these methods can identify the most likely sites for chemical attack and elucidate the step-by-step processes of its potential transformations.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common starting point. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these frontier orbitals across the molecule can pinpoint reactive sites. For instance, regions with a high HOMO density would be susceptible to electrophilic attack, while areas with a high LUMO density would be prone to nucleophilic attack.

Furthermore, the electrostatic potential (ESP) mapped onto the electron density surface can provide a visual guide to the charge distribution. Regions of negative potential (typically around oxygen atoms) are likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

For specific reactions, such as hydrolysis of the ester group, computational methods can be used to model the entire reaction pathway. By calculating the energies of reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This allows for a quantitative prediction of the reaction rate and a detailed understanding of the mechanism at the atomic level.

Computational Screening of Analogues for Targeted Property Enhancement

Once a computational model for this compound has been established and validated, it can be used as a template for the in silico design of new molecules with enhanced properties. This process, known as computational screening, involves systematically modifying the structure of the parent molecule and calculating the properties of the resulting analogues.

For example, if the goal is to modify the molecule's solubility, different alkyl chains could be substituted at the butoxy position, or additional polar functional groups could be introduced onto the aromatic ring. The effect of these modifications on properties like the octanol-water partition coefficient (logP), a measure of lipophilicity, could be computationally predicted.

Similarly, if the aim is to alter the electronic properties, such as the HOMO-LUMO gap, which can influence the molecule's stability and color, different electron-donating or electron-withdrawing groups could be substituted on the benzene (B151609) ring. A library of virtual compounds can be rapidly screened to identify candidates with the desired characteristics, significantly accelerating the discovery process for new materials or active ingredients.

Investigation of Structure Property Relationships in Advanced Materials Science

Impact of the Lateral Alkyloxy Chain on Molecular Anisotropy and Mesophase Formation

The presence of an alkyloxy chain positioned laterally on the benzene (B151609) ring is a significant structural feature that can profoundly influence the phase behavior of a molecule. In related systems, such chains are known to modulate the delicate balance of forces required for the formation of liquid crystalline phases, also known as mesophases.

The length and position of an alkyloxy chain are critical factors in determining mesophase stability and type. Research on analogous series of compounds, such as the 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates, reveals distinct trends. rsc.org In these systems, a lateral alkyloxy chain, similar to the butoxy group in the title compound, is shown to stabilize the ferroelectric nematic (NF) phase relative to the conventional nematic (N) phase. nih.gov

Generally, increasing the length of a terminal alkyl or alkyloxy chain in a rod-like molecule tends to promote the formation of more ordered smectic phases over nematic phases. researchgate.netkingston.ac.uk However, when the chain is in a lateral position, its effect is more complex. It can disrupt the lateral packing that favors smectic layering, thereby potentially stabilizing nematic phases that might otherwise be suppressed. nih.gov For example, in one study, all members of a series with lateral alkyloxy chains of varying lengths (from one to nine carbons) exhibited both N and NF phases. rsc.org The transition temperatures initially decrease with increasing chain length before converging, suggesting the lateral chain may adopt conformations that lie along the main molecular axis. nih.gov

Table 1: Influence of Lateral Alkyloxy Chain Length on Mesophase Transition Temperatures in a Related Benzoate (B1203000) Series (Series 5-m)

| Compound (m = number of carbons in alkyloxy chain) | TNI (°C) | TNFN (°C) |

| 5-1 (methoxy) | 134.1 | 123.6 |

| 5-2 (ethoxy) | 120.9 | 114.5 |

| 5-3 (propoxy) | 112.1 | 108.9 |

| 5-4 (butoxy) | 108.5 | 106.8 |

| 5-5 (pentoxy) | 108.0 | 107.1 |

| 5-6 (hexoxy) | 108.7 | 108.7 |

| Data derived from studies on 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates. rsc.org |

Based on these findings, the lateral butoxy group in Methyl 2-butoxy-4-methoxybenzoate is predicted to sterically hinder close side-by-side packing, which could suppress smectic phase formation while potentially allowing for nematic ordering.

The concept of the packing parameter is essential for predicting the type of self-assembled structure a molecule will form. It relates the volume of the hydrophobic chain to the area of the hydrophilic head group and the chain length. While more commonly applied to lyotropic liquid crystals, the underlying principle of molecular shape influencing packing is universal.

The introduction of a lateral butoxy chain fundamentally alters the molecule's shape, reducing its length-to-breadth ratio (shape anisotropy). A perfectly linear, rod-like molecule (high anisotropy) is more likely to pack efficiently into dense, layered smectic phases. The bulky lateral butoxy group in this compound introduces a significant steric protrusion. This "side arm" disrupts the ideal parallel stacking required for smectic phases, effectively favoring phases with less positional order, such as the nematic phase. nih.gov This steric hindrance inhibits lateral interactions between the molecular cores, which is a key factor in suppressing smectic behavior and stabilizing the nematic phase. nih.gov

Influence of Methoxy (B1213986) Substituents on Electronic Properties and Molecular Interactions

Substituents on the aromatic core do more than alter the physical shape; they also modulate the electronic landscape of the molecule, which governs its intermolecular interactions.

The presence of the electron-donating methoxy group and the electron-withdrawing ester group (–COOCH₃) creates a significant molecular dipole moment. The methoxy group increases the electron density in the ring, while the carbonyl of the ester group withdraws it. This intramolecular charge separation contributes to the magnitude and direction of the net dipole moment. In related systems, the modification of polarity and polarizability through substitution has been shown to directly impact mesophase stability. nih.govmdpi.com

The electronic modifications induced by the methoxy substituent directly influence intermolecular self-assembly. The enhanced polarizability leads to stronger van der Waals forces between molecules, which helps to stabilize the ordered, anisotropic arrangements characteristic of liquid crystals.

Furthermore, the permanent dipole moment resulting from the combination of the methoxy and ester groups promotes dipole-dipole interactions. These directional forces assist in the parallel alignment of molecules, a prerequisite for the formation of nematic and smectic phases. Studies on various liquid crystalline systems have confirmed that changes in intermolecular interactions, driven by the electronic nature of substituents, are responsible for the stabilization or destabilization of different mesophases. mdpi.comresearchgate.net The electron-donating nature of the methoxy group in this compound would therefore be expected to enhance the intermolecular attractions that favor the formation of a liquid crystalline phase.

Theoretical Frameworks for Predicting Mesogenic Properties and Phase Transitions

Predicting whether a molecule like this compound will exhibit liquid crystalline (mesogenic) properties relies on several theoretical and computational frameworks. These models operate at different levels of complexity, from idealized theories to atomistic simulations.

Early molecular field theories, such as the Maier-Saupe theory, provide a foundational understanding of the nematic-isotropic phase transition. aps.org This framework models molecules as rigid rods and considers the long-range orientational order resulting from anisotropic dispersion forces. The stability of the nematic phase is predicted based on the balance between these ordering interactions and the entropy that favors a disordered, isotropic liquid state.

More advanced methods, such as Density Functional Theory (DFT), allow for the calculation of key molecular parameters from first principles. mdpi.com DFT can be used to optimize the molecular geometry of this compound and to compute properties like the molecular dipole moment, polarizability, and aspect ratio. mdpi.com These calculated parameters can then be used to rationalize and predict mesogenic behavior, as they directly relate to the strength and nature of the intermolecular forces governing self-assembly.

In recent years, machine learning has emerged as a powerful tool in materials science. arxiv.org By training models on large datasets of compounds with known liquid crystalline properties, it is possible to develop algorithms that can predict the mesophase behavior of new, un-synthesized molecules. Such models can identify complex structure-property relationships by analyzing features extracted from molecular representations, offering a high-throughput method for screening potential liquid crystal candidates. arxiv.org

Molecular Design Principles for Tailoring Liquid Crystalline Behavior and Other Material Attributes

The emergence of liquid crystalline properties in a material is intricately linked to its molecular architecture. For organic molecules, particularly derivatives of benzoic acid, specific structural features are paramount in promoting the formation of mesophases—the intermediate state between a crystalline solid and an isotropic liquid. The design principles for inducing and tailoring liquid crystalline behavior revolve around establishing a delicate balance between molecular rigidity and flexibility, as well as promoting anisotropic intermolecular interactions.

A fundamental prerequisite for a calamitic (rod-shaped) liquid crystal is a rigid, elongated molecular core. scirp.org This core typically consists of one or more aromatic rings, such as a benzene ring, which provides the necessary structural rigidity. The planarity and linearity of this core are crucial for facilitating the parallel alignment of molecules, a hallmark of nematic and smectic phases.

Attached to this rigid core are flexible terminal groups, often long alkyl or alkoxy chains. The length of these chains plays a significant role in modulating the type of mesophase and the transition temperatures. For instance, in some homologous series of benzoate esters, shorter alkyl chains may only allow for the formation of a nematic phase, where the molecules exhibit long-range orientational order. As the chain length increases, more ordered smectic phases, characterized by layered arrangements of molecules, may appear. uobasrah.edu.iq This is because longer, more flexible chains can enhance intermolecular attractions and promote a higher degree of molecular ordering.

The position and nature of substituents on the aromatic core are also critical design elements. Lateral substituents, those attached to the sides of the molecular core, can significantly influence the liquid crystalline properties. For example, a lateral methyl group can lower the melting point and affect the thermal stability of the mesophase. ossila.com The introduction of polar groups, such as methoxy (-OCH3) or nitro (-NO2) groups, can alter the dipole moment of the molecule, thereby influencing intermolecular interactions and, consequently, the liquid crystal phase behavior. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can also impact the mesomorphic properties. uobasrah.edu.iq

Comparative Analysis of this compound with Related Ester Analogues

A comparative analysis of this compound with its structural analogues provides valuable insights into the structure-property relationships that govern the material attributes of this class of compounds. While specific experimental data on the mesomorphic properties of this compound is not extensively documented in the reviewed literature, its potential for liquid crystalline behavior can be inferred by examining related compounds for which such data is available.

This compound, with the chemical formula C13H18O4, possesses the core structural elements that are conducive to liquid crystallinity: a rigid phenyl ring substituted with a methoxy group and a flexible butoxy group, in addition to the methyl ester functionality. nih.gov To understand how these specific substitutions influence its properties, we can compare it with simpler and more complex analogues.

Table 1: Properties of this compound and Related Ester Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Features / Properties |

| This compound | Not available | C13H18O4 | 2-butoxy and 4-methoxy substitutions on a methyl benzoate core. nih.gov |

| Methyl 4-methoxybenzoate | 121-98-2 | C9H10O3 | A direct precursor, lacking the butoxy group. It is not a liquid crystal itself. hmdb.ca |

| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | C9H9BrO3 | A low-melting solid with a melting point of 33 °C. The bromo-substituent is in place of an alkoxy chain. sigmaaldrich.com |

| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | C9H11NO3 | A solid with a melting point range of 155-159 °C. The amino group provides different intermolecular interactions. sigmaaldrich.com |

| 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 | C19H22O3 | A known nematic liquid crystal, demonstrating the effect of a longer alkyl chain and an additional phenyl ring. ossila.com |

| p-(p′-n-Alkoxy benzoyloxy) methyl cinnamates | Not available | Varies | A homologous series where longer alkoxy chains promote nematogenic character. lookchem.com |

| p-Alkylcarbonato-p'-alkoxyphenyl benzoates | Not available | Varies | Many derivatives in this series exhibit enantiotropic and monotropic nematic properties. researchgate.net |

The comparison starts with Methyl 4-methoxybenzoate , which can be considered a core structure. By itself, it does not exhibit liquid crystalline behavior. hmdb.ca The introduction of the 2-butoxy group in this compound adds a flexible alkyl chain, which is a key feature for inducing mesophases.

Comparing it to Methyl 4-bromo-2-methoxybenzoate and Methyl 4-amino-2-methoxybenzoate , we see the effect of different substituents at the 4-position. sigmaaldrich.comsigmaaldrich.com While these compounds are solids at room temperature, the presence of the bromo and amino groups leads to different melting points and intermolecular interactions compared to an alkoxy chain. The butoxy chain in this compound is expected to impart more flexibility than these substituents.

A more insightful comparison can be made with known liquid crystals like 4-Pentylphenyl 4-methoxybenzoate . This compound has a more extended rigid core due to the second phenyl ring and a pentyl chain instead of a butoxy chain. ossila.com Its established nematic liquid crystal properties underscore the importance of molecular length and the presence of flexible alkyl chains in promoting mesomorphism.

Furthermore, studies on homologous series such as p-(p′-n-Alkoxy benzoyloxy) methyl cinnamates and p-Alkylcarbonato-p'-alkoxyphenyl benzoates reveal that the length of the alkoxy chain is a critical parameter. lookchem.comresearchgate.net Generally, as the chain length increases, the tendency to form liquid crystal phases, particularly smectic phases, also increases due to enhanced intermolecular attractions. The butoxy group in this compound, being a medium-length chain, might be sufficient to induce a nematic or a low-temperature smectic phase, although this remains to be experimentally verified.

Applications in Advanced Materials Science

Role as a Mesogenic Unit in Liquid Crystal Systems

The arrangement of alkoxy side chains and the central phenyl ring in Methyl 2-butoxy-4-methoxybenzoate provides it with the characteristics of a mesogenic unit, a fundamental building block of liquid crystals. The interplay of its rigid core and flexible side chains is a key area of study for inducing and controlling liquid crystalline phases.

The potential of this compound as a component in thermotropic liquid crystals lies in its ability to influence the temperature-dependent phase transitions of a material. By incorporating this or similar benzoate (B1203000) structures into larger molecular frameworks, scientists can tune the clearing points and the temperature ranges of various mesophases (e.g., nematic, smectic). The butoxy and methoxy (B1213986) groups contribute to the molecular shape and intermolecular interactions, which are critical determinants of the thermal stability and properties of the resulting liquid crystal.

The electro-optical response of liquid crystal systems is intrinsically linked to the molecular structure of their components. The presence of polar groups, such as the ester and ether functionalities in this compound, is significant. In a liquid crystal mixture, these groups can enhance the dielectric anisotropy, which governs the responsiveness of the material to an applied electric field. This, in turn, influences the switching speed and threshold voltage, key performance metrics for liquid crystal displays (LCDs) and other optical technologies. Research in this area would involve incorporating this benzoate derivative into host liquid crystal mixtures and characterizing the electro-optical switching dynamics of the resulting system.

Exploration in Organic Electronic Materials

The delocalized π-system of the benzene (B151609) ring in this compound makes it a candidate for exploration in the field of organic electronics. The electronic properties of such molecules can be tailored through chemical modification, opening avenues for their use in various electronic devices.

In the design of small molecule organic semiconductors, benzoate esters can serve as building blocks for larger, more complex structures. The electronic nature of the aromatic core can be modulated by the electron-donating alkoxy groups, influencing the frontier molecular orbital energy levels (HOMO and LUMO). By integrating this moiety into conjugated systems, it is conceivable to develop new materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The solubility and processing characteristics can also be favorably impacted by the butoxy chain.

Advanced Functional Materials: Beyond Liquid Crystals and Organic Electronics

While the primary documented application of this compound lies in its role as a precursor for heterocyclic compounds like quinazolines, its molecular architecture suggests potential, though less explored, applications in the realm of advanced functional materials. The inherent properties endowed by the butoxy and methoxy substituents on the aromatic ring open avenues for its use in creating materials with tailored optical, thermal, and responsive behaviors.

The presence of flexible alkoxy chains, such as the butoxy group, can influence the self-assembly and packing of molecules, which is a critical aspect in the design of soft materials. These chains can induce micro-segregation and lead to the formation of ordered structures. Theoretical explorations and studies on analogous alkoxy-substituted benzoates suggest that variations in the length and branching of the alkyl chain can significantly impact the material's phase behavior and properties.

One prospective area of application is in the development of photoresponsive materials. Although direct research on the photophysical properties of this compound is scarce, benzoate derivatives can be functionalized to incorporate photochromic moieties. bohrium.comspecificpolymers.com The core structure of this compound could serve as a scaffold for creating such materials, where the alkoxy groups could modulate the solubility and processability of the final polymer or molecular assembly. bohrium.comspecificpolymers.com

Furthermore, the polarity and hydrogen bond accepting capabilities of the ester and ether functionalities could be exploited in the design of sensors or host-guest systems. The molecule's ability to participate in non-covalent interactions could make it a building block for supramolecular assemblies with specific recognition properties.

Table 1: Potential (Theoretically Derived) Properties of this compound for Advanced Materials

| Property | Potential Implication in Materials Science |

| Molecular Dipole Moment | Influences self-assembly and dielectric properties. |

| Polar Surface Area | Affects solubility, and interactions with other molecules. |

| Rotatable Bonds | Contributes to molecular flexibility and conformational polymorphism. |

Future Directions in Materials Engineering and Molecular Architecture

The future of this compound in materials science will likely be driven by a deeper understanding of its structure-property relationships and the creative design of new molecular architectures derived from it.

One promising direction is the synthesis of polymers and dendrimers incorporating the 2-butoxy-4-methoxybenzoyl moiety. By polymerizing functionalized derivatives of this compound, new materials with specific thermal or mechanical properties could be engineered. The butoxy and methoxy groups could be systematically varied to fine-tune the glass transition temperature, crystallinity, and solubility of the resulting polymers.

Another avenue for future research is in the field of supramolecular chemistry. The design of self-assembling systems based on this compound and its derivatives could lead to the development of novel gels, liquid crystals, or mesoporous materials. Understanding how the interplay of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds dictates the long-range order in these systems will be crucial.

Furthermore, computational modeling and materials informatics could accelerate the discovery of new applications. By simulating the behavior of this compound and its hypothetical derivatives, researchers could predict their properties and identify promising candidates for specific functional materials, such as organic dielectrics, stimuli-responsive coatings, or components for optical data storage. nih.gov

The exploration of this compound's potential in photoresponsive systems also warrants further investigation. bohrium.comspecificpolymers.com By attaching photo-isomerizable groups, such as azobenzenes, to the benzoate core, it may be possible to create materials that change their shape, color, or surface properties in response to light. specificpolymers.comnih.gov Such materials could find applications in areas like remote-controlled actuators, smart fabrics, and rewritable optical media.

In essence, while current direct applications are limited, this compound represents a versatile scaffold. Future research in materials engineering and molecular architecture will likely unlock its potential beyond its current use as a synthetic intermediate, paving the way for a new class of functional materials.

Derivatives and Analogues of Methyl 2 Butoxy 4 Methoxybenzoate: Structure Property Modulation

Synthesis of Related Alkoxy-Substituted Benzoate (B1203000) Esters and Corresponding Carboxylic Acids

The synthesis of Methyl 2-butoxy-4-methoxybenzoate and its analogues typically begins with the preparation of the corresponding substituted benzoic acids. A common and versatile method for introducing alkoxy groups onto a benzene (B151609) ring is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction involves the deprotonation of a hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

For the synthesis of 2-butoxy-4-methoxybenzoic acid, a suitable starting material would be methyl 2-hydroxy-4-methoxybenzoate. The phenolic hydroxyl group can be selectively deprotonated due to its higher acidity compared to any aliphatic alcohols that might be used as solvents. The resulting phenoxide can then be reacted with 1-bromobutane (B133212) to introduce the butoxy group.

Following the formation of the ether linkage, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. rsc.org

The final step is the esterification of the synthesized 2-butoxy-4-methoxybenzoic acid to yield this compound. This can be accomplished through various standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid.

A general synthetic scheme is presented below:

Scheme 1: Plausible Synthetic Route to this compound

A plausible synthetic pathway for this compound involves a Williamson ether synthesis to introduce the butoxy group, followed by hydrolysis of the ester and subsequent re-esterification.

A plausible synthetic pathway for this compound involves a Williamson ether synthesis to introduce the butoxy group, followed by hydrolysis of the ester and subsequent re-esterification.The synthesis of a variety of related alkoxy-substituted benzoate esters and their parent carboxylic acids can be achieved by employing different alkyl halides and substituted hydroxybenzoic acids in the initial steps of this synthetic sequence.

Systematic Variation of Alkyl Chain Length and Positional Isomerism

The length and position of the alkoxy chains on the benzoate ring are critical determinants of the molecule's physical properties, particularly its ability to form liquid crystalline phases (mesophases). The systematic variation of these structural features allows for a detailed investigation of structure-property relationships.

The length of the alkyl chain (-CnH2n+1) in the alkoxy group has a profound effect on the melting point and the type and stability of the mesophase. In many homologous series of liquid crystalline benzoates, increasing the alkyl chain length leads to a decrease in the melting point up to a certain point, after which it may increase again. nih.gov More significantly, longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases. researchgate.netresearchgate.net This is attributed to the increased van der Waals interactions between the longer chains, which favor a layered arrangement of the molecules.

Table 1: Effect of Alkyl Chain Length on Mesophase Behavior of a Hypothetical 4-alkoxy-2-X-benzoate Series

| Alkyl Chain Length (n) | Mesophase Transition Temperatures (°C) |

| 4 | Cr 85 N 105 I |

| 6 | Cr 78 N 115 I |

| 8 | Cr 75 SmA 95 N 112 I |

| 10 | Cr 72 SmA 108 I |

| 12 | Cr 70 SmC 85 SmA 105 I |

Note: Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic liquid. The data is representative and illustrates general trends.

Positional isomerism, which refers to the different possible locations of the alkoxy substituents on the aromatic ring, also plays a crucial role. For instance, comparing 2-alkoxy and 4-alkoxy substituted benzoates, the change in the substituent position can significantly alter the molecular shape and polarity, thereby affecting the mesomorphic properties. A 4-alkoxy substitution generally leads to a more linear, rod-like molecule, which is often conducive to the formation of nematic and smectic phases. scirp.org In contrast, a 2-alkoxy substitution can introduce a "kink" in the molecular structure, which may disrupt liquid crystalline packing or lead to the formation of different types of mesophases. rsc.org

Exploration of Different Ester Functionalities and Aromatic Core Modifications

Beyond the alkoxy chains, modifications to the ester group and the central aromatic core provide further avenues for tuning the properties of benzoate derivatives.

Replacing the methyl group in the ester functionality with longer or more complex alkyl or aryl groups can significantly impact the molecule's properties. For example, using a chiral alcohol to form the ester can introduce chirality into the molecule, potentially leading to the formation of chiral nematic (cholesteric) or ferroelectric smectic phases. wisc.edursc.orgchymist.com The nature of the ester group can also influence the molecule's polarity and polarizability, which in turn affects intermolecular interactions and mesophase stability. researchgate.net

Modification of the aromatic core is another powerful strategy. Replacing the benzene ring with other aromatic systems, such as naphthalene (B1677914) or heterocyclic rings like benzothiazole, can have a dramatic effect. scirp.orguobasrah.edu.iq These modifications alter the size, shape, and electronic properties of the rigid core of the molecule. For instance, introducing a larger, more polarizable naphthalene core can enhance the stability of liquid crystalline phases and increase the clearing point (the temperature at which the material becomes an isotropic liquid). scirp.org Incorporating heterocyclic rings can introduce specific dipole moments and heteroatoms that can participate in unique intermolecular interactions, leading to novel mesomorphic behaviors. uobasrah.edu.iq

Table 2: Influence of Aromatic Core and Ester Group Modification on a Hypothetical Benzoate Series

| Aromatic Core | Ester Group | Mesophase Behavior |

| Benzene | Methyl | Nematic |

| Naphthalene | Methyl | Higher stability Nematic, possible Smectic |

| Benzothiazole | Methyl | Enhanced polarity, potential for novel phases |

| Benzene | (S)-2-octyl | Chiral Nematic (Cholesteric) |

| Benzene | 4-cyanophenyl | Increased polarity, potential for cybotactic nematic phases |

Influence of Structural Modifications on Mesophase Behavior and Electronic Properties

The structural modifications discussed in the previous sections have a direct and predictable impact on the mesophase behavior and electronic properties of the resulting molecules.

Mesophase Behavior:

Alkyl Chain Length: As detailed earlier, increasing the alkyl chain length generally favors the formation of more ordered smectic phases due to enhanced intermolecular interactions. researchgate.netresearchgate.netacs.org The transition temperatures between different mesophases are also sensitive to chain length. mdpi.com

Aromatic Core: A larger, more rigid aromatic core generally leads to higher melting points and clearing points, indicating a more stable mesophase. scirp.org The electronic nature of the core also influences the intermolecular forces.

Electronic Properties:

The electronic properties of these benzoate derivatives are primarily determined by the nature of the aromatic core and the substituents attached to it. The alkoxy groups are electron-donating, which increases the electron density of the aromatic ring. The ester group, on the other hand, is electron-withdrawing. The interplay of these electronic effects can be fine-tuned by altering the substituents.

These electronic characteristics are important for applications such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical. Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand the electronic structure of these molecules and how it is affected by structural modifications. nih.govmdpi.com

Rational Design of Next-Generation Molecular Architectures with Tuned Characteristics

For example, to design a material with a broad nematic liquid crystal range at room temperature, one might choose a rigid aromatic core to ensure mesophase stability, attach alkyl chains of an intermediate length to suppress crystallization without inducing smectic phases, and select an appropriate ester group to fine-tune the polarity and melting point. mdpi.com

For applications in electronics, the focus might be on modifying the aromatic core and substituents to achieve specific HOMO and LUMO energy levels for efficient charge injection or transport. acs.org The design principles extend to creating materials that respond to external stimuli, such as light or electric fields. For instance, incorporating a photoswitchable unit like an azobenzene (B91143) group into the molecular structure could allow for the reversible control of the material's liquid crystalline properties with light.

The ultimate goal of this rational design approach is to move beyond trial-and-error synthesis and instead use fundamental principles of chemistry and physics to create novel materials with precisely controlled properties for a wide range of advanced applications, from high-resolution displays to sophisticated sensors and optoelectronic devices.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Findings on Methyl 2-butoxy-4-methoxybenzoate

Academic research specifically focused on this compound is limited. The compound is identified in the PubChem database with the Chemical Abstracts Service (CAS) number 125263-53-4 and molecular formula C13H18O4. nih.gov However, detailed experimental and theoretical studies on this specific molecule are not extensively reported in publicly available literature.

Much of the current understanding of the properties and potential of this compound is inferred from studies on structurally similar benzoate (B1203000) derivatives. For instance, research on related compounds like methyl 3-hydroxy-4-methoxybenzoate has demonstrated their utility as versatile starting materials in the synthesis of more complex molecules. mdpi.com The synthesis of various benzoate esters is well-documented, often involving esterification reactions. nih.gov

The structural features of related compounds, such as Methyl 4-butoxy-3-methoxybenzoate, have been investigated using single-crystal X-ray diffraction, revealing nearly planar molecular geometries. nih.gov Spectroscopic data, including NMR and mass spectrometry, are available for analogous compounds like methyl 4-butoxybenzoate, providing a basis for predicting the spectral characteristics of this compound. nih.gov

The broader class of benzoate derivatives has been explored for various applications, including their use as intermediates in the synthesis of pharmaceuticals and their potential in materials science. mdpi.comgoogle.com For example, some benzoate derivatives are being investigated for their role in developing materials with specific optical and electronic properties. researchgate.netrsc.org

Unresolved Challenges and Open Research Questions in Molecular Design

The field of molecular design, particularly concerning benzoate derivatives for advanced applications, faces several challenges and open questions. A primary challenge is establishing precise structure-property relationships. While general trends are observed, predicting the exact impact of substituting different functional groups at various positions on the benzene (B151609) ring remains a complex task. mdpi.com

For a molecule like this compound, key unresolved questions include:

Electronic Properties: To what extent do the electron-donating butoxy and methoxy (B1213986) groups affect the electron density distribution within the aromatic ring and the ester functional group? Understanding these effects is crucial for designing molecules with specific electronic behaviors.

Synthetic Accessibility and Scalability: While general methods for synthesizing benzoate esters exist, developing efficient and scalable synthesis routes for specifically substituted compounds like this compound can be challenging.

Potential for Further Theoretical and Experimental Investigations in Materials Chemistry

The limited specific data on this compound highlights significant opportunities for further research in materials chemistry.

Theoretical Investigations:

Density Functional Theory (DFT) Calculations: DFT studies could elucidate the electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties of this compound. This would provide valuable insights into its potential as a component in organic electronic materials. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the intermolecular interactions and self-assembly behavior of this molecule, which is crucial for designing new materials with ordered structures.

Experimental Investigations:

Synthesis and Characterization: A systematic synthesis of this compound followed by comprehensive characterization using modern analytical techniques (NMR, FT-IR, Mass Spectrometry, and single-crystal X-ray diffraction) is a fundamental next step.

Photophysical Properties: An in-depth study of its absorption and emission properties would be valuable to assess its potential for applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Materials Formulation: Incorporating this compound into polymer matrices or other host materials could lead to the development of novel functional materials with tailored optical or mechanical properties.

Broader Implications for Molecular Engineering in Advanced Functional Materials

The study of specific molecules like this compound contributes to the broader field of molecular engineering for advanced functional materials. The principles learned from investigating such compounds can be applied to the design of a wide array of materials with tailored properties. uni-bonn.debit.edu.cn

The strategic placement of alkoxy groups on a benzoate core, as seen in this molecule, is a common strategy in the design of liquid crystals and other organic materials. The insights gained from studying the structure-property relationships in this and related molecules can inform the design of new materials for applications in:

Organic Electronics: By fine-tuning the electronic properties of benzoate derivatives, it may be possible to develop new materials for use in transistors, solar cells, and sensors. rsc.org

Drug Delivery and Biomedical Applications: The biocompatibility and chemical versatility of benzoate esters make them interesting candidates for the development of drug delivery systems and other biomedical materials. google.commdpi.com

Supramolecular Chemistry: Understanding the non-covalent interactions of molecules like this compound can lead to the rational design of complex, self-assembled supramolecular structures with novel functions. uni-bonn.de

In essence, while specific research on this compound is still in its nascent stages, the exploration of this and similar compounds is vital for advancing the field of molecular engineering and creating the next generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-butoxy-4-methoxybenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-butoxy-4-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). To optimize yield, control reaction temperature (60–80°C) and use molecular sieves to remove water, shifting equilibrium toward ester formation . For purification, column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol is advised. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., methoxy protons at δ 3.8–4.0 ppm, butoxy chain protons at δ 1.0–1.6 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching at ~1700 cm⁻¹ and aromatic C-O at 1250 cm⁻¹ .

- HPLC-MS : Employ a C18 column (acetonitrile/water gradient) to verify purity (>98%) and molecular ion [M+H]⁺ .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS-compliant practices:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation of a saturated ethyl acetate solution. Collect diffraction data using a Cu-Kα source (λ = 1.5418 Å). Refine the structure using SHELXL :

- Key Parameters : Monitor R-factor (<5%), bond length discrepancies (<0.01 Å), and torsion angles to confirm planar ester groups .

- Data Interpretation : Compare with related esters (e.g., methyl 4-methoxybenzoate) to identify steric effects from the butoxy substituent .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic susceptibility .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using GROMACS to assess aggregation tendencies .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be reconciled?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO to evaluate hydrogen bonding’s impact on chemical shifts .

- Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational frequencies (e.g., using ORCA) to identify outliers .

- Error Analysis : Check for basis set limitations in DFT (e.g., upgrade to def2-TZVP for better accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.